(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide is a complex organic compound that features a cyano group, a furan ring, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and methoxyphenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its various functional groups allow for the exploration of different binding modes and mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide involves its interaction with specific molecular targets. The cyano group, furan ring, methoxyphenyl group, and pyridinyl group can interact with various enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-hydroxyphenyl)-N-(2-pyridinyl)-2-propenamide: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(3-pyridinyl)-2-propenamide: Similar structure but with a different position of the pyridinyl group.
(2E)-2-cyano-N-[1-(2-thienyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide: Similar structure but with a thienyl group instead of a furan ring.
Uniqueness
The uniqueness of (2E)-2-cyano-N-[1-(2-furyl)ethyl]-3-(4-methoxyphenyl)-N-(2-pyridinyl)-2-propenamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its specific arrangement of cyano, furan, methoxyphenyl, and pyridinyl groups provides unique properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-[1-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C22H19N3O3/c1-16(20-6-5-13-28-20)25(21-7-3-4-12-24-21)22(26)18(15-23)14-17-8-10-19(27-2)11-9-17/h3-14,16H,1-2H3/b18-14+ |
InChI Key |
WWXXLNQFNVKKPW-NBVRZTHBSA-N |
Isomeric SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)/C(=C/C3=CC=C(C=C3)OC)/C#N |
Canonical SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.